An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromobutanoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanoic acid, a halogenated carboxylic acid, is a versatile chemical intermediate with significant applications in organic synthesis and drug development. Its chemical structure, featuring a bromine atom at the alpha-position to the carboxyl group, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including substituted carboxylic acids and amino acids.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromobutanoic acid, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the pharmaceutical industry.
Chemical and Physical Properties
2-Bromobutanoic acid is a colorless to pale yellow liquid or solid with a distinct acrid odor.[1] It is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-bromobutanoic acid, as well as a racemic mixture. The quantitative physicochemical properties of 2-bromobutanoic acid are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C4H7BrO2 | [2] |
| Molecular Weight | 167.00 g/mol | [2] |
| CAS Number | 80-58-0 (Racemic) | [3] |
| 2681-94-9 ((R)-enantiomer) | [3] | |
| 32659-49-7 ((S)-enantiomer) | [3] | |
| Appearance | Colorless to pale yellow liquid/solid | [1][4] |
| Melting Point | -4 °C | [3] |
| Boiling Point | 99-103 °C at 10 mmHg | [3][4] |
| Density | 1.567 g/mL at 25 °C | [3][4] |
Solubility and Spectroscopic Data
| Property | Value | Reference |
| Water Solubility | 66 g/L (20 °C) | [3] |
| Other Solubilities | Soluble in alcohols and acetone (B3395972) | [1] |
| pKa | ~2.95 | [3] |
| Refractive Index (n20/D) | 1.474 | |
| ¹H NMR | δ ~4.3 (t, 1H, CHBr), ~2.1 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃), 10-12 (s, 1H, COOH) | [5] |
| ¹³C NMR | Predicted shifts: ~170-175 (C=O), ~50-55 (CHBr), ~33-38 (CH₂), ~28-33 (CH₃) | [6] |
| IR (Infrared) | ~3000 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O), ~600 cm⁻¹ (C-Br) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-bromobutanoic acid are crucial for its effective use in research and development.
Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction
The most common method for the synthesis of 2-bromobutanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of butanoic acid.
Materials:
-
Butanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.
-
Gently heat the mixture.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add water to the mixture to hydrolyze the intermediate 2-bromobutanoyl bromide.
-
The resulting mixture is then purified by distillation under reduced pressure to yield 2-bromobutanoic acid.
Purification of 2-Bromobutanoic Acid
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Method 1: Distillation
-
Apparatus: Standard vacuum distillation setup.
-
Procedure:
Method 2: Recrystallization (Adapted from a similar compound) While 2-bromobutanoic acid is often a liquid at room temperature, its derivatives or the acid itself under certain conditions can be purified by recrystallization. The following is a general protocol adaptable for solid derivatives.
-
Solvent System: A common approach is to use a binary solvent system, such as ethanol/acetone.[7]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.[7]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 5-10 minutes.[7]
-
Perform a hot filtration to remove insoluble impurities and charcoal.[7]
-
To the hot filtrate, slowly add acetone until the solution becomes slightly turbid, then reheat until clear.[7]
-
Allow the flask to cool slowly to room temperature to induce crystallization.[7]
-
Cool the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold acetone or diethyl ether.[7]
-
Dry the purified crystals under vacuum.[7]
-
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Instrument Parameters:
-
Instrument: 300 MHz or higher NMR Spectrometer.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Sample Preparation (Solid as KBr Pellet):
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.
-
Derivatization Protocol (Silylation - adapted from a similar compound):
-
Accurately weigh approximately 1 mg of 2-bromobutanoic acid into a reaction vial and evaporate to dryness if in solution.[10]
-
Add 100 µL of anhydrous acetonitrile (B52724) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]
-
Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.[10]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.[10]
-
Chemical Reactivity and Applications in Drug Development
The presence of the bromine atom at the α-position makes 2-bromobutanoic acid a valuable synthetic intermediate.[1] The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid proton and makes the α-carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
2-Bromobutanoic acid readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the α-position. A key application is the synthesis of α-amino acids through reaction with ammonia, which is a fundamental transformation in the synthesis of peptides and peptidomimetics.[11]
Use as a Building Block in Drug Synthesis
2-Bromobutanoic acid serves as a building block for various pharmaceutical compounds. For instance, it is used in the preparation of the anticonvulsant medication Levetiracetam.[3] Its structural similarity to natural metabolites also suggests its potential role in metabolic pathways and as an inhibitor for specific enzymes, making it a compound of interest in drug discovery and pharmacological studies.[1]
Visualizing Synthetic and Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Conclusion
2-Bromobutanoic acid is a fundamentally important chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its well-defined chemical properties and reactivity, coupled with established synthetic and analytical protocols, make it a reliable and versatile building block. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the creation of novel and complex molecules with potential therapeutic value.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
